molecular formula C16H18BrClN2O6 B12399774 X-GalNAc

X-GalNAc

Cat. No.: B12399774
M. Wt: 449.7 g/mol
InChI Key: SUWPNTKTZYIFQT-YZINOYNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-GalNAc, also known as N-Acetylgalactosamine, is an amino sugar derivative of galactose. It plays a crucial role in various biological processes, including protein glycosylation and cellular communication. In humans, it is a key component of the antigen for blood group A and is involved in the formation of O-glycosidic bonds in glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of X-GalNAc typically involves the acetylation of galactosamine. One common method is the reaction of galactosamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetylgalactosamine .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as N-acetylgalactosaminyltransferases are used to catalyze the transfer of N-acetylgalactosamine to acceptor molecules. This method is preferred for large-scale production due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

X-GalNAc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

X-GalNAc has a wide range of applications in scientific research:

Mechanism of Action

X-GalNAc exerts its effects primarily through its role in glycosylation. It binds to specific receptors on the cell surface, such as the asialoglycoprotein receptor on hepatocytes, facilitating targeted delivery of therapeutic agents. This binding triggers endocytosis, allowing the compound to enter the cell and exert its effects. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and various signaling pathways related to gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the formation of O-glycosidic bonds and its high affinity for the asialoglycoprotein receptor, making it particularly useful for liver-targeted therapies. Its ability to form stable conjugates with therapeutic agents enhances its utility in drug delivery systems .

Biological Activity

Introduction

X-GalNAc, or N-acetylgalactosamine, is a monosaccharide that plays a crucial role in various biological processes, particularly in the field of drug delivery systems. This compound is increasingly recognized for its ability to enhance the delivery of therapeutic agents, especially small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily functions by targeting the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on hepatocytes. The conjugation of this compound to therapeutic agents significantly improves their hepatic uptake and bioavailability.

  • Targeting ASGPR : The high affinity of this compound for ASGPR facilitates rapid internalization into liver cells. Upon binding, the conjugates are internalized via clathrin-mediated endocytosis, where they escape into the cytoplasm as the endosomal pH decreases .
  • Enhanced Stability : Chemical modifications to this compound conjugates increase their resistance to nuclease degradation, thereby prolonging their therapeutic effects and enhancing their potency .

Therapeutic Applications

This compound has been successfully integrated into various therapeutic strategies, particularly in RNA interference (RNAi) technologies:

  • siRNA Delivery : this compound-conjugated siRNAs have demonstrated robust RNAi activity in both preclinical and clinical settings. These conjugates allow for targeted delivery to hepatocytes, leading to significant gene knockdown effects with lower dosages compared to non-targeted siRNAs .
  • Antisense Oligonucleotides (ASOs) : Similar to siRNAs, ASOs conjugated with this compound show enhanced uptake in hepatocytes, resulting in improved pharmacodynamic profiles. Studies have shown that GalNAc-ASO conjugates can achieve up to 11-fold increases in potency compared to their unconjugated counterparts .

Case Studies

  • Clinical Trials with GalNAc-siRNA Conjugates :
    • A study evaluated the pharmacodynamic durability of GalNAc-siRNA conjugates in non-human primates (NHPs). Results indicated sustained gene knockdown for several months post-administration, highlighting the long-lasting effects of these conjugates .
  • Preclinical Efficacy in Liver Diseases :
    • In a study involving a GSD type III mouse model, weekly administration of GalNAc-conjugated siRNAs normalized liver enzyme levels and reversed hepatomegaly, demonstrating significant therapeutic benefits .
  • Comparative Efficacy Analysis :
    • A comparative analysis showed that GalNAc-conjugated ASOs required 10-30 times lower doses for effective target knockdown compared to non-targeted ASOs. This efficiency underscores the potential of this compound as a transformative approach in oligonucleotide therapeutics .

Table 1: Summary of Key Studies on this compound Conjugates

Study TypeTherapeutic AgentModelKey Findings
Clinical TrialGalNAc-siRNANHPsSustained gene knockdown for months
Preclinical StudyGalNAc-ASOGSD Type III MiceNormalization of liver enzymes and reversal of pathology
Comparative AnalysisGalNAc-ASOVarious Models10-30 fold lower doses required for efficacy

Table 2: Mechanism Comparison Between Conjugated and Non-Conjugated Agents

MechanismNon-Conjugated AgentsThis compound-Conjugated Agents
Targeting EfficiencyLowHigh
Hepatic UptakeLimitedEnhanced
Stability Against NucleasesLowHigh

Properties

Molecular Formula

C16H18BrClN2O6

Molecular Weight

449.7 g/mol

IUPAC Name

N-[(2S,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10?,13?,14-,15-,16+/m0/s1

InChI Key

SUWPNTKTZYIFQT-YZINOYNCSA-N

Isomeric SMILES

CC(=O)NC1[C@@H]([C@H](C(O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.